![molecular formula C9H13F3N4O B2504411 (1E)-N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide CAS No. 1006352-70-0](/img/structure/B2504411.png)
(1E)-N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1E)-N’-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide” is a chemical compound with the CAS Number: 1006353-07-6 . Its molecular weight is 236.2 . The IUPAC name for this compound is “(1E)-N’-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide” and its InChI code is "1S/C8H11F3N4O/c1-5-4-6(8(9,10)11)13-15(5)3-2-7(12)14-16/h4,7H,2-3,12H2,1H3" .
Synthesis Analysis
A practical synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, a key intermediate for important medicinal and agrochemistry relevant building blocks, has been developed . The procedure starts from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and results in a regioisomeric mixture of target pyrazoles . The mixture is then separated based on the boiling point vs. pressure diagrams analysis . Efficient synthetic strategies to regioisomeric building blocks bearing CF3-group at the 3rd and the 5th positions were demonstrated .
Molecular Structure Analysis
The molecular structure of “(1E)-N’-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide” can be represented by the InChI code "1S/C8H11F3N4O/c1-5-4-6(8(9,10)11)13-15(5)3-2-7(12)14-16/h4,7H,2-3,12H2,1H3" . The Canonical SMILES representation of the molecule is "CC1=CC(=NN1CC©C(=NO)N)C(F)(F)F" .
Chemical Reactions Analysis
The compound “(1E)-N’-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide” can undergo several chemical reactions. For instance, a set of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles containing functional groups such as aldehyde, acid, boron pinacolate, lithium sulfinate, and sulfonyl chloride was synthesized based on lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in a flow reactor . The bromination of both 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole by NBS in mild conditions was performed .
Physical and Chemical Properties Analysis
The physical and chemical properties of “(1E)-N’-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide” include a molecular weight of 236.2 . The compound has a density of 1.5±0.1 g/cm3, a boiling point of 224.4±35.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 48.0±3.0 kJ/mol and the flash point is 89.5±25.9 °C . The index of refraction is 1.471 and the molar refractivity is 30.9±0.5 cm3 .
Scientific Research Applications
Importance in Medicinal Chemistry
Trifluoromethylpyrazoles, including the chemical structure related to (1E)-N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide, have garnered significant attention for their anti-inflammatory and antibacterial properties in medicinal chemistry. The placement of the trifluoromethyl group, particularly on the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of these compounds. This knowledge assists medicinal chemists in exploring novel anti-inflammatory and antibacterial agents with improved efficacy and minimal side effects (Kaur, Kumar, & Gupta, 2015).
Role in Drug Metabolism
The chemical structure is relevant to studies on cytochrome P450 (CYP) isoforms in human liver microsomes, which are crucial for the metabolism of many drugs. Understanding the selectivity of chemical inhibitors for various CYP isoforms is vital for predicting drug-drug interactions when multiple drugs are coadministered. Selective inhibitors are essential tools for deciphering the involvement of specific CYP isoforms in drug metabolism, which directly influences the development and use of certain medications (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Antifungal Pharmacophores
In the quest to combat Bayoud disease affecting date palms, researchers have explored synthetic compounds for their antifungal properties. Among these, certain pyrazole derivatives have demonstrated efficiency against Fusarium oxysporum, the pathogen responsible for the disease. The identification of antifungal pharmacophore sites in these compounds contributes to a deeper understanding of their biological activity and opens avenues for developing targeted antifungal agents (Kaddouri et al., 2022).
Synthetic and Medicinal Perspectives
Methyl-substituted pyrazoles, related in structure to this compound, are potent medicinal scaffolds showing a broad spectrum of biological activities. These derivatives have been reported to exhibit significant medicinal properties, highlighting their potential as therapeutic agents. The detailed synthetic approaches for these compounds, along with an analysis of their medical significance, provide valuable insights for the development of new leads with high efficacy and reduced microbial resistance (Sharma et al., 2021).
Safety and Hazards
The safety data sheet for a similar compound, 1-Methyl-3-trifluoromethyl-1H-pyrazole, indicates that it causes skin irritation and serious eye irritation . It may also cause respiratory irritation . The compound should be handled with care, and protective measures such as wearing protective gloves, clothing, and eye/face protection should be taken . It should be used only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4O/c1-5(8(13)15-17)4-16-6(2)3-7(14-16)9(10,11)12/h3,5,17H,4H2,1-2H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSFIUBTHPIDCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=NO)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CC(C)/C(=N\O)/N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
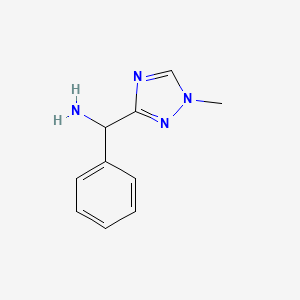
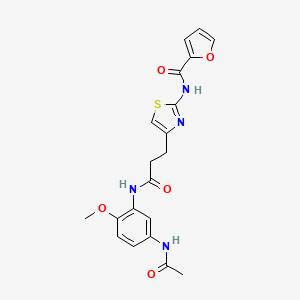
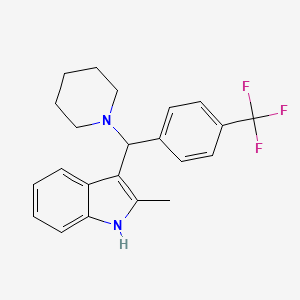
![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2504338.png)
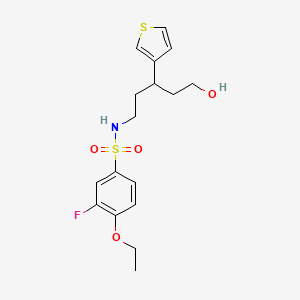
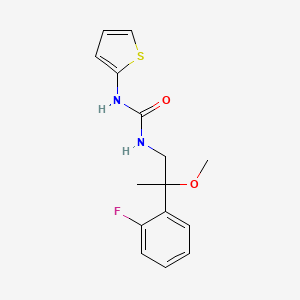
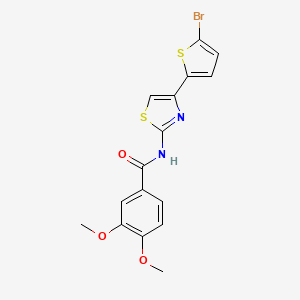


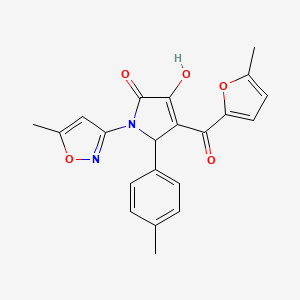
![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2504348.png)
![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2504349.png)
![[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]methanol](/img/structure/B2504350.png)
![3-Chlorophenyl 3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-furyl)(2-pyrazolinyl) k etone](/img/structure/B2504351.png)
